molecular formula C11H15ClFNO B1447224 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride CAS No. 1803582-10-6

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B1447224
CAS No.: 1803582-10-6
M. Wt: 231.69 g/mol
InChI Key: JQKODRYYPSMZFQ-UHFFFAOYSA-N
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Description

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidinesThe presence of both fluorine and methoxy groups in the molecule enhances its biological activity and stability, making it a valuable compound for research and industrial applications .

Biochemical Analysis

Biochemical Properties

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune regulation . The interaction between this compound and DPP-IV results in the inhibition of the enzyme’s activity, which can influence glucose homeostasis and immune responses.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and experimental conditions. In various cell lines, this compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of DPP-IV by this compound can lead to altered signaling through the incretin pathway, affecting insulin secretion and glucose uptake in pancreatic beta cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of DPP-IV . The fluorine atom in the compound’s structure enhances its binding affinity to the enzyme’s active site, leading to competitive inhibition. This inhibition prevents the cleavage of incretin hormones, thereby prolonging their activity and enhancing insulin secretion. Additionally, this compound may influence gene expression by modulating transcription factors involved in glucose metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro studies have shown that the inhibitory effects on DPP-IV can persist for several hours, but prolonged exposure may lead to partial degradation and reduced efficacy. Long-term studies in vivo have indicated that repeated administration can result in sustained inhibition of DPP-IV activity, with potential implications for glucose homeostasis and immune function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits DPP-IV activity without causing significant adverse effects . Higher doses may lead to toxicity, including gastrointestinal disturbances and immune suppression. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of DPP-IV, while doses above this threshold can result in diminishing returns and increased risk of adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism and immune regulation. The compound interacts with enzymes such as DPP-IV, influencing the breakdown and activity of incretin hormones . This interaction can affect metabolic flux and metabolite levels, leading to changes in glucose homeostasis and immune responses. Additionally, the compound may be metabolized by liver enzymes, resulting in the formation of various metabolites with distinct biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s solubility in aqueous solutions facilitates its uptake by cells, where it can accumulate in specific compartments. Transporters such as organic cation transporters (OCTs) may play a role in the cellular uptake and distribution of the compound, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of a methoxyphenyl group may facilitate its localization to membrane-bound organelles, where it can interact with membrane-associated proteins and enzymes. This localization can influence the compound’s inhibitory effects on DPP-IV and other biomolecules.

Preparation Methods

The synthesis of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aldehydes and fluorinated reagents.

    Condensation Reaction: Benzaldehyde is condensed with t-butylsulfinamide to form the corresponding imine.

    Vinylation: The imine undergoes vinylation with vinylmagnesium bromide to produce an allylic amine.

    Reductive Amination: The allylic amine is then subjected to reductive amination with p-anisaldehyde to yield the protected amine.

    Final Steps: The protected amine is deprotected and converted to the hydrochloride salt to obtain the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride include other fluorinated pyrrolidines and methoxy-substituted pyrrolidines. These compounds share similar structural features but may differ in their biological activity and stability. For example:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of stability and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-3-(3-methoxyphenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11;/h2-4,7,13H,5-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKODRYYPSMZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803582-10-6
Record name Pyrrolidine, 3-fluoro-3-(3-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803582-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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